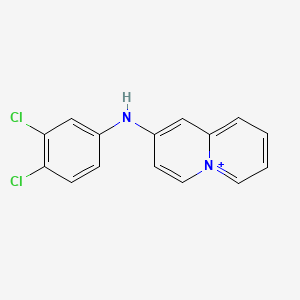
Nolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nolinium is a chemical compound known for its unique properties and applications in various fieldsThis compound bromide, a derivative, is recognized for its nonanticholinergic, gastric acid antisecretory, and gastrointestinal tract antispasmodic properties .
準備方法
Synthetic Routes and Reaction Conditions: Nolinium compounds can be synthesized through the photoirradiation of styrylquinoline and styrylisoquinoline derivatives in aqueous solutions or acetonitrile. This process results in the formation of substituted quinolino [1,2-a]quithis compound or isoquinolino [2,1-a]quithis compound compounds .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and characterization to meet industrial standards .
化学反応の分析
Types of Reactions: Nolinium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quithis compound oxides, while reduction may produce quithis compound hydrides .
科学的研究の応用
Nolinium has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a photosensitizer in photochemical reactions.
Biology: Studied for its DNA-binding properties and potential as a DNA intercalator.
Medicine: Investigated for its antispasmodic and antisecretory effects in the gastrointestinal tract.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Nolinium involves its interaction with molecular targets such as DNA. It can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the formation of DNA-ligand complexes, which can induce DNA damage under certain conditions .
類似化合物との比較
Nolinium is often compared with other quithis compound and isoquithis compound compounds. Similar compounds include:
- Quithis compound Bromide
- Isoquithis compound Bromide
Uniqueness: this compound is unique due to its specific structural properties and its ability to act as a photosensitizer and DNA intercalator. These properties make it particularly valuable in photochemical and biological applications .
生物活性
Nolinium, specifically in its bromide form (this compound bromide), is a quaternary ammonium compound with significant biological activity primarily noted for its antisecretory properties in the gastrointestinal tract. This article delves into the compound's pharmacological effects, mechanisms of action, and comparative studies with other similar compounds.
Chemical Structure and Properties
This compound bromide is characterized by the chemical formula C₁₅H₁₁BrCl₂N₂. Its unique structure includes a quinolizinium moiety, which contributes to its biological activities. The compound is synthesized through various methods, typically involving the reaction of 2-(3,4-dichlorophenylamino)quinoline with brominating agents. Control of reaction conditions is crucial to achieve high purity and yield.
The primary mechanism by which this compound exerts its biological effects is through inhibition of gastric acid secretion. Research indicates that this compound bromide effectively inhibits histamine-stimulated gastric acid secretion, making it a potential therapeutic agent for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The compound operates by blocking potassium-stimulated acid secretion, particularly through the inhibition of H⁺, K⁺-ATPase activity, which is essential for gastric acid production.
Antisecretory Activity
This compound bromide has been shown to significantly reduce gastric acid secretion in both in vitro and in vivo studies. This effect is particularly beneficial for patients suffering from hypersecretion conditions.
Antispasmodic Properties
In addition to its antisecretory activity, this compound exhibits antispasmodic effects on gastrointestinal smooth muscle. This dual action enhances its therapeutic potential in managing gastrointestinal disorders .
Comparative Analysis with Similar Compounds
The following table summarizes this compound bromide alongside other notable compounds used for similar therapeutic purposes:
| Compound Name | Formula | Mechanism of Action | Key Features |
|---|---|---|---|
| This compound | C₁₅H₁₁BrCl₂N₂ | Inhibits H⁺, K⁺-ATPase | Antisecretory and antispasmodic properties |
| Omeprazole | C₁₈H₁₈N₃O₃S | Proton pump inhibitor | Used for acid-related disorders |
| Ranitidine | C₁₄H₁₉N₃O₃S | Histamine H₂-receptor antagonist | Reduces stomach acid production |
| Lansoprazole | C₁₈H₂₁N₃O₃S | Proton pump inhibitor | Similar uses as Omeprazole |
What distinguishes this compound from these compounds is its specific action targeting potassium-stimulated acid secretion directly, providing a unique therapeutic option for certain gastrointestinal conditions.
Case Studies and Research Findings
- Gastrointestinal Applications : A study demonstrated that this compound bromide significantly reduced gastric acid secretion in animal models, suggesting its potential use in treating ulcers and GERD.
- Smooth Muscle Interaction : Research indicated that this compound not only inhibits gastric acid secretion but also affects gastrointestinal smooth muscle contraction, providing insights into its dual action as both an antisecretory and antispasmodic agent .
- Virtual Drug Screening : In a virtual drug repurposing study, this compound was identified as having potential interactions with various receptors involved in gastric physiology, highlighting its relevance in drug discovery efforts against gastrointestinal disorders .
特性
CAS番号 |
730233-46-2 |
|---|---|
分子式 |
C15H11Cl2N2+ |
分子量 |
290.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)quinolizin-5-ium-2-amine |
InChI |
InChI=1S/C15H10Cl2N2/c16-14-5-4-11(10-15(14)17)18-12-6-8-19-7-2-1-3-13(19)9-12/h1-10H/p+1 |
InChIキー |
MTFYFZDTISVQRR-UHFFFAOYSA-O |
正規SMILES |
C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















